N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic heteroaromatic core. The structure includes a 4-methoxyphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine ring and an acetamide moiety linked to a 3,4-diethoxyphenethyl group. Such substitutions are critical for modulating electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C27H30N4O5 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C27H30N4O5/c1-4-35-24-11-6-19(16-25(24)36-5-2)12-13-28-26(32)18-30-14-15-31-23(27(30)33)17-22(29-31)20-7-9-21(34-3)10-8-20/h6-11,14-17H,4-5,12-13,18H2,1-3H3,(H,28,32) |
InChI Key |
QZYBRTBDFUJIQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the diethoxyphenyl and methoxyphenyl precursors, followed by their coupling through various organic reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific type of reaction, with considerations for temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
- N-(3-Ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
- Structural Differences : Replaces the 3,4-diethoxyphenethyl group with a 3-ethylphenyl moiety.
- Properties :
- Molecular Weight: 402.45 g/mol
- logP: 3.31 (indicative of moderate lipophilicity)
- Hydrogen Bond Donors: 1 (vs. 1 in the target compound) Implications: Reduced ethoxy groups may lower solubility but enhance membrane permeability .
- 2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () Structural Differences: Incorporates a sulfanyl (S–) group at position 4 of the pyrazolo[1,5-a]pyrazine core. Implications: Sulfur’s electronegativity and larger atomic radius may alter binding kinetics compared to oxygen-based analogs .
Pyrazolo[3,4-b]pyridine Derivatives
- 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide ()
- Structural Differences : Features a pyrazolo[3,4-b]pyridine core instead of pyrazolo[1,5-a]pyrazine.
- Properties :
- Molecular Weight: 498 g/mol
Substituent Modifications
Aromatic Substituents
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
- N-(4-Phenoxyphenyl) Analogs () Structural Differences: Substitutes the phenethyl group with a phenoxyphenyl moiety. Implications: The ether linkage (O–) may reduce steric hindrance, facilitating receptor binding .
Physicochemical and Pharmacokinetic Profiles
*Estimated based on structural analogy. †Predicted using ChemDraw. ‡Calculated from substituent contributions.
Biological Activity
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 469.55 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and related structures. The National Cancer Institute (NCI) has conducted extensive screenings to evaluate the efficacy of various compounds against multiple cancer cell lines. For instance:
- In Vitro Studies : The compound was tested against a panel of 60 cancer cell lines representing various cancers such as leukemia, melanoma, and breast cancer. Preliminary results indicated moderate cytotoxicity against certain leukemia cell lines at concentrations around 10 µM .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The presence of methoxy and ethoxy groups may enhance interaction with cellular targets, leading to apoptosis in malignant cells.
Pharmacological Activity
The compound exhibits additional pharmacological activities beyond anticancer effects:
- Anti-inflammatory Effects : Compounds with similar structural motifs have shown promise in reducing inflammation, suggesting that this compound may also possess anti-inflammatory properties.
- Neuroprotective Effects : Some derivatives of pyrazolo compounds have demonstrated neuroprotective activity in preclinical models, indicating potential applications in neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the compound's effects on human leukemia cell lines (K-562). The results showed a significant reduction in cell viability at higher concentrations (up to 40% at 10 µM), indicating its potential as a therapeutic agent against leukemia .
- Mechanistic Insights : Another investigation focused on the compound's interaction with specific protein targets involved in tumor growth. The study utilized molecular docking simulations to predict binding affinities with proteins such as Bcl-2 and caspases, which are crucial in apoptosis regulation.
Data Tables
| Activity | Cell Line Tested | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| Anticancer | K-562 | 10 | 60 |
| Anticancer | HCT-15 | 10 | 70 |
| Anticancer | SK-MEL-5 | 10 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
